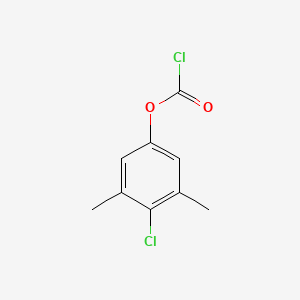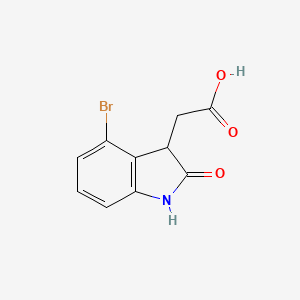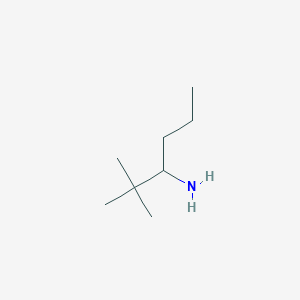
2,2-Dimethylhexan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethylhexan-3-amine is an organic compound classified as an amine. Amines are characterized by the presence of a nitrogen atom bonded to carbon atoms. This particular compound has a branched structure with two methyl groups attached to the second carbon of a hexane chain, and an amine group attached to the third carbon.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2-Dimethylhexan-3-amine can be synthesized through several methods. One common approach involves the reaction of 2,2-dimethylhexan-3-ol with ammonia or an amine under suitable conditions. Another method involves the reduction of 2,2-dimethylhexan-3-nitrile using hydrogen in the presence of a catalyst such as palladium on carbon.
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2,2-dimethylhexan-3-nitrile. This process is carried out under high pressure and temperature to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethylhexan-3-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: Reduction reactions can convert the amine to its corresponding alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Produces oxides or imines.
Reduction: Produces the corresponding alkane.
Substitution: Produces substituted amines or other functionalized compounds.
Applications De Recherche Scientifique
2,2-Dimethylhexan-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,2-dimethylhexan-3-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. Additionally, the compound can act as a ligand for receptors, modulating their signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethylpentan-3-amine: Similar structure but with a shorter carbon chain.
2,2-Dimethylheptan-3-amine: Similar structure but with a longer carbon chain.
2,2-Dimethylbutan-3-amine: Similar structure but with an even shorter carbon chain.
Uniqueness
2,2-Dimethylhexan-3-amine is unique due to its specific branched structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications where specific reactivity and properties are required.
Propriétés
Formule moléculaire |
C8H19N |
|---|---|
Poids moléculaire |
129.24 g/mol |
Nom IUPAC |
2,2-dimethylhexan-3-amine |
InChI |
InChI=1S/C8H19N/c1-5-6-7(9)8(2,3)4/h7H,5-6,9H2,1-4H3 |
Clé InChI |
JGIHOPRCMAKAIO-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C(C)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanol](/img/structure/B13205888.png)
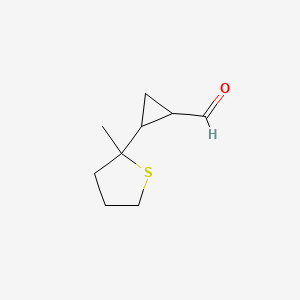

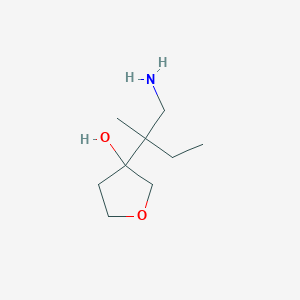
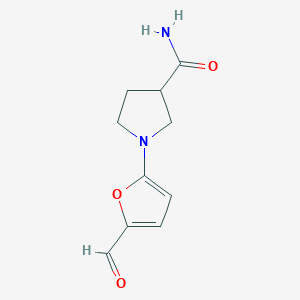
![1-{5-[3-(Trifluoromethoxy)phenyl]furan-2-yl}ethan-1-one](/img/structure/B13205919.png)
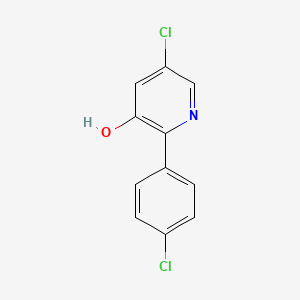
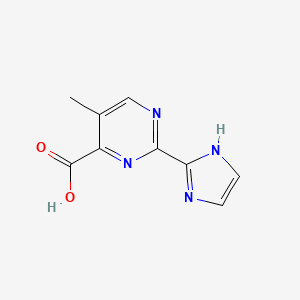
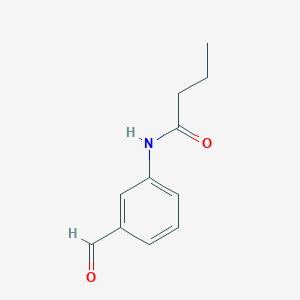
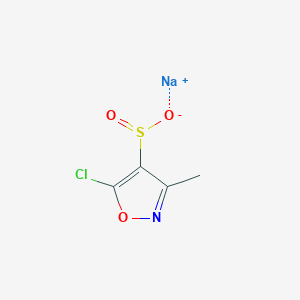
![2-Chloro-N-({4-[(3-methylpiperidin-1-yl)methyl]phenyl}methyl)acetamide](/img/structure/B13205942.png)
![4-(1-Ethyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13205949.png)
